molecular formula C12H15NO4S B8313367 Ethyl 4-(4-nitrophenylthio)butanoate

Ethyl 4-(4-nitrophenylthio)butanoate

Cat. No.: B8313367
M. Wt: 269.32 g/mol
InChI Key: BYDQZKUMGFYSJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenylthio)butanoate is a sulfur-containing ester characterized by a 4-nitrophenylthio substituent attached to a butanoate backbone.

Properties

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

ethyl 4-(4-nitrophenyl)sulfanylbutanoate

InChI

InChI=1S/C12H15NO4S/c1-2-17-12(14)4-3-9-18-11-7-5-10(6-8-11)13(15)16/h5-8H,2-4,9H2,1H3

InChI Key

BYDQZKUMGFYSJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenylthio group significantly alters molecular weight, polarity, and electronic properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Substituent Effect
Ethyl 4-(4-bromophenyl)butanoate 4-Bromo C₁₂H₁₅BrO₂ 271.15 Moderate electron-withdrawing (Br)
Ethyl 4-oxo-4-(thiophen-2-yl)butanoate Thiophen-2-yl C₁₀H₁₂O₃S ~212.27* Electron-rich aromatic (thiophene)
Ethyl 4-(methylthio)butanoate Methylthio C₇H₁₄O₂S 162.25 Electron-donating (SMe)
Target Compound 4-Nitrophenylthio C₁₂H₁₃NO₄S ~283.30 Strong electron-withdrawing (NO₂)

*Calculated based on formula.

Key Observations :

  • The nitro group increases molecular weight compared to bromo or methylthio analogs.
  • Nitro’s electron-withdrawing nature enhances acidity of α-hydrogens and polarizes the molecule, improving solubility in polar solvents relative to methylthio derivatives.

Spectral Characteristics

Spectral data from analogs provide benchmarks for comparison:

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl 4-(3-cyanophenyl)butanoate C≡N (~2240), C=O (~1720) Aromatic H: 7.3–8.1; CH₂: 2.5–4.1 C=O (~170); C≡N (~120)
Ethyl 4-(methylthio)butanoate C=O (~1730), S-C (~650) SCH₂: 2.5–2.8; OCH₂: 4.1–4.3 S-C (~35); C=O (~170)
Target Compound NO₂ (~1520, ~1350) Aromatic H (para-NO₂): ~8.2–8.5 NO₂-C (~150); C=O (~170)

Key Observations :

  • The nitro group in the target compound would show distinct IR peaks at ~1520 and ~1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching).
  • In ¹H NMR, deshielding from the nitro group shifts aromatic protons downfield compared to bromo or methylthio analogs.

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